molecular formula C11H8N2OS B1332322 4-Benzofuran-2-yl-thiazol-2-ylamine CAS No. 3084-04-6

4-Benzofuran-2-yl-thiazol-2-ylamine

Cat. No.: B1332322
CAS No.: 3084-04-6
M. Wt: 216.26 g/mol
InChI Key: IQIAVCUUQIGJPO-UHFFFAOYSA-N
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Description

4-Benzofuran-2-yl-thiazol-2-ylamine is a heterocyclic compound that contains both benzofuran and thiazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and thiazole rings in its structure contributes to its unique chemical properties and biological activities.

Scientific Research Applications

4-Benzofuran-2-yl-thiazol-2-ylamine has diverse applications in scientific research:

Future Directions

Benzofuran and its derivatives, including “4-Benzofuran-2-yl-thiazol-2-ylamine”, have been the focus of considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine typically involves the reaction of thiourea with 2-bromoacetylbenzofuran in boiling ethanol. This method yields the desired compound in good quantities . The reaction conditions are crucial for achieving high yields and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Benzofuran-2-yl-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Benzofuran-2-yl-thiazol-2-ylamine is unique due to the combination of benzofuran and thiazole rings in its structure. This dual presence enhances its chemical reactivity and broadens its range of biological activities compared to compounds containing only one of these rings.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c12-11-13-8(6-15-11)10-5-7-3-1-2-4-9(7)14-10/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIAVCUUQIGJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367887
Record name 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3084-04-6
Record name 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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